molecular formula C6H12F2O B6152283 6,6-difluorohexan-1-ol CAS No. 1064191-56-5

6,6-difluorohexan-1-ol

Cat. No.: B6152283
CAS No.: 1064191-56-5
M. Wt: 138.2
InChI Key:
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Description

6,6-Difluorohexan-1-ol is an organic compound with the molecular formula C6H12F2O. It is a fluorinated alcohol, characterized by the presence of two fluorine atoms attached to the sixth carbon in a hexanol chain. This compound is of interest due to its unique chemical properties imparted by the fluorine atoms, which can influence its reactivity and interactions in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-difluorohexan-1-ol typically involves the introduction of fluorine atoms into a hexanol precursor. One common method is the fluorination of hexan-1-ol using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using similar fluorinating agents. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The product is then purified through distillation or chromatography to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

6,6-Difluorohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products Formed

    Oxidation: Formation of 6,6-difluorohexanal or 6,6-difluorohexanoic acid.

    Reduction: Formation of 6,6-difluorohexane.

    Substitution: Formation of various substituted hexanols depending on the nucleophile used.

Scientific Research Applications

6,6-Difluorohexan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound can be used in studies involving fluorinated analogs of biological molecules to understand their interactions and functions.

    Medicine: Fluorinated compounds are often explored for their potential use in pharmaceuticals due to their unique properties, such as increased metabolic stability.

    Industry: It can be used in the development of specialty chemicals and materials with specific properties imparted by the fluorine atoms.

Mechanism of Action

The mechanism by which 6,6-difluorohexan-1-ol exerts its effects depends on the specific chemical or biological context. In general, the presence of fluorine atoms can influence the compound’s reactivity, polarity, and interactions with other molecules. Fluorine atoms can enhance the stability of the compound and affect its binding affinity to molecular targets, such as enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    6-Fluorohexan-1-ol: A similar compound with only one fluorine atom, which may have different reactivity and properties.

    Hexan-1-ol: The non-fluorinated analog, which lacks the unique properties imparted by the fluorine atoms.

    6,6-Dichlorohexan-1-ol: A compound with chlorine atoms instead of fluorine, which can have different chemical behavior.

Uniqueness

6,6-Difluorohexan-1-ol is unique due to the presence of two fluorine atoms at the sixth carbon position This specific substitution pattern can significantly influence the compound’s chemical properties, such as its reactivity, stability, and interactions with other molecules

Properties

CAS No.

1064191-56-5

Molecular Formula

C6H12F2O

Molecular Weight

138.2

Purity

95

Origin of Product

United States

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